Artemisinic acid is a natural product found in Artemisia annua, Artemisia carvifolia, and other organisms with data available.
Artemisinic acid
CAS No.: 80286-58-4
VCID: VC21335265
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
Artemisinic acid is a sesquiterpene compound isolated from the plant Artemisia annua, commonly known as sweet wormwood. It plays a crucial role in the synthesis of artemisinin, a potent antimalarial drug used globally to combat malaria caused by Plasmodium falciparum and other species of Plasmodium . Artemisinic acid itself has been studied for its potential biological activities, including its effects on adipocyte differentiation and metabolic syndrome. Effects on Adipocyte DifferentiationArtemisinic acid has been shown to inhibit adipogenic differentiation of human adipose tissue-derived mesenchymal stem cells (hAMSCs). This inhibition is associated with reduced expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ) . Additionally, artemisinic acid decreases the expression of genes involved in lipid metabolism and insulin resistance, suggesting its potential as a complementary treatment for obesity-related metabolic disorders . Anti-Inflammatory and Metabolic EffectsArtemisinic acid also exhibits anti-inflammatory properties by attenuating tumor necrosis factor-alpha-induced secretion of interleukin-6 in undifferentiated hAMSCs. This action may contribute to its potential benefits in managing conditions associated with chronic inflammation and metabolic syndrome . Biosynthesis and Accumulation in Artemisia annuaArtemisinic acid is a precursor in the biosynthetic pathway leading to artemisinin. In Artemisia annua, there are different chemotypes, with the low-artemisinin-producing (LAP) chemotype accumulating higher levels of artemisinic acid compared to the high-artemisinin-producing (HAP) chemotype. The LAP chemotype tends to convert artemisinic acid into other sesquiterpenes rather than artemisinin .
Research Findings and Future Directions |
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CAS No. | 80286-58-4 | |||||||||
Product Name | Artemisinic acid | |||||||||
Molecular Formula | C15H22O2 | |||||||||
Molecular Weight | 234.33 g/mol | |||||||||
IUPAC Name | 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | |||||||||
Standard InChI | InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 | |||||||||
Standard InChIKey | PLQMEXSCSAIXGB-SAXRGWBVSA-N | |||||||||
Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O | |||||||||
Canonical SMILES | CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |||||||||
Synonyms | Artemisinic acid; 4,11(13)-Amorphadien-12-oic acid; Artemisic acid | |||||||||
Reference | Dae-Kyun, R. et al (2006). Production of the antimalarial drug precursor artemisinic acid in engineered yeast. Nature 440. 17: 233-253. | |||||||||
PubChem Compound | 10922465 | |||||||||
Last Modified | Aug 15 2023 |
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